

Application Notes & Protocols: Lignite Sample Preparation and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

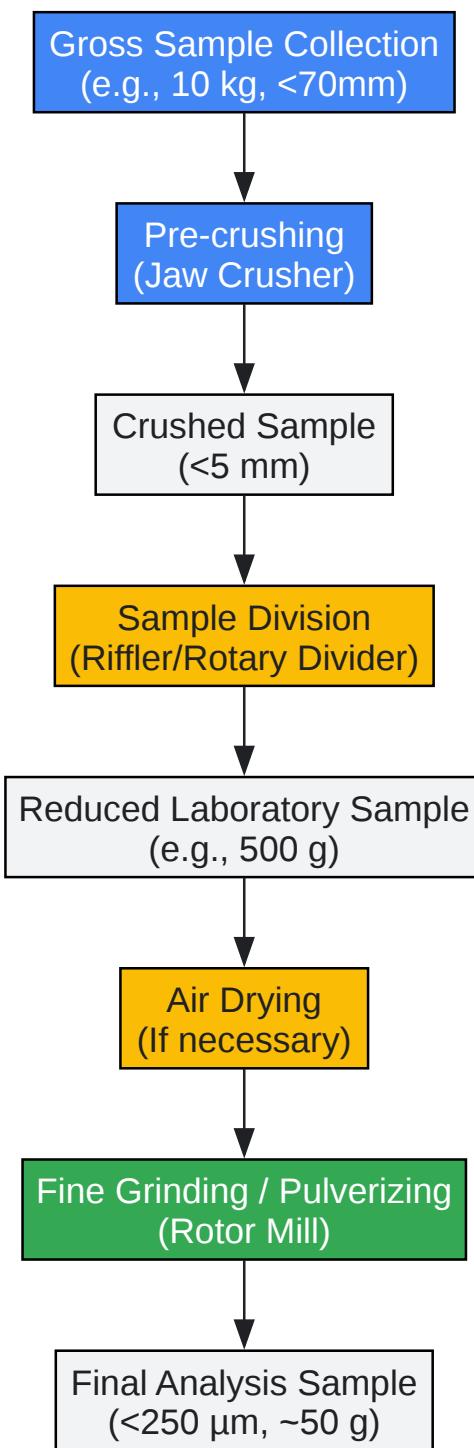
Compound of Interest

Compound Name: **LIGNITE**

Cat. No.: **B1179625**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Introduction: **Lignite**, often referred to as brown coal, is a soft, combustible, sedimentary rock formed from naturally compressed peat. It represents the lowest rank of coal due to its relatively low heat content and high moisture content. Beyond its use as a fuel, **lignite** is a significant source of humic substances, such as humic and fulvic acids, which are investigated for various applications, including in agriculture and pharmacology.^{[1][2][3]} Accurate and reproducible analysis of **lignite** is critical for its effective utilization. This document provides detailed protocols for the preparation and analysis of **lignite** samples, adhering to internationally recognized standards.

Lignite Sample Preparation

Proper sample preparation is paramount to ensure that the material analyzed is representative of the bulk source.^{[4][5]} The process involves a multi-step reduction in particle size and mass to obtain a homogenous laboratory sample.^{[6][7]}

Experimental Workflow for Sample Preparation

The following diagram illustrates the standard workflow for preparing a **lignite** analysis sample from a gross field sample.

[Click to download full resolution via product page](#)

Caption: Workflow for **lignite** sample preparation.

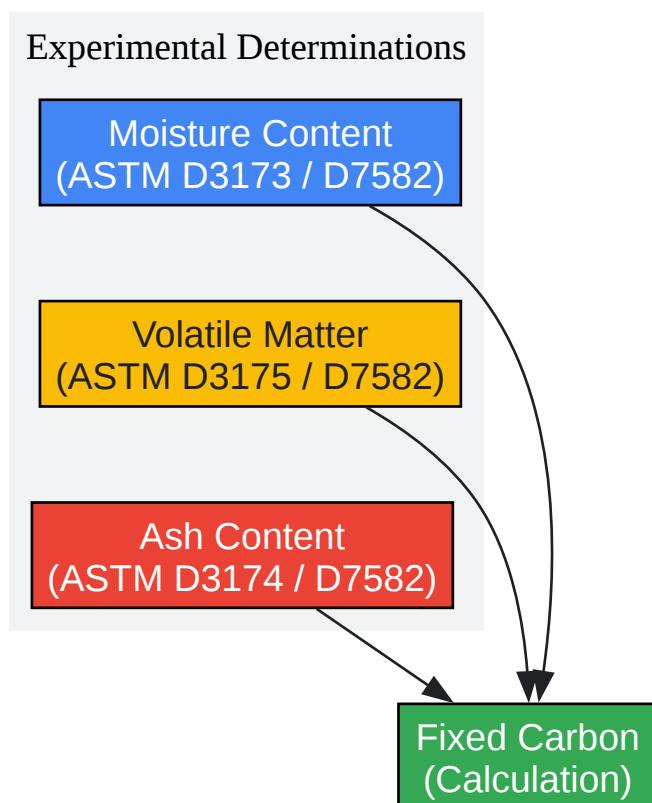
Protocol for Sample Preparation (Based on ASTM D2013)[7]

Objective: To reduce a large gross sample of **lignite** to a small, representative, and homogenous sample suitable for laboratory analysis.

Apparatus:

- Jaw crusher or other suitable coarse crusher.[5]
- Sample divider (e.g., riffle sampler or rotary sample divider).
- Rotor beater mill or other pulverizer capable of grinding to <250 µm (No. 60 sieve).[6]
- Sieves (e.g., 4.75 mm and 250 µm).
- Airtight containers for sample storage.

Procedure:


- Initial Crushing: Crush the gross sample to pass through a 4.75 mm (No. 4) sieve.[4]
- Mixing and Division: Thoroughly mix the crushed sample. Use a sample divider to reduce the sample mass. For **lignite** (Group B coal), the sample should be divided to a minimum weight of 1000 g if crushed to 2.36 mm (No. 8 sieve) or 500 g if crushed to 850 µm (No. 20 sieve). [4]
- Air Drying (if required): If the sample is visibly wet, air-dry it at a temperature not exceeding 15°C above room temperature to prevent oxidation and loss of volatile matter.
- Final Pulverization: Pulverize the entire reduced laboratory sample until it passes through a 250 µm (No. 60) sieve.[8]
- Homogenization and Storage: Thoroughly mix the final pulverized sample. Store in a labeled, airtight container to prevent changes in moisture content.

Proximate Analysis

Proximate analysis determines the distribution of products obtained when the coal sample is heated under specified conditions. It separates the components into four categories: moisture, volatile matter, ash, and fixed carbon. This analysis is fundamental for assessing fuel quality.[\[9\]](#)

Experimental Workflow for Proximate Analysis

The diagram below shows the sequential steps involved in proximate analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for **lignite** proximate analysis.

Protocol for Moisture Content (Based on ASTM D3173) [8][12]

Objective: To determine the percentage of moisture in the **lignite** analysis sample.

Apparatus:

- Drying oven with uniform temperature regulation (104 to 110°C) and capability for air circulation.[8][10]
- Porcelain or glass capsules with covers.[10]
- Desiccator containing an efficient desiccant.
- Analytical balance, sensitive to 0.1 mg.

Procedure:

- Weigh approximately 1 g of the analysis sample into a pre-weighed, dry capsule with its cover.
- Place the uncovered capsule in the drying oven, preheated to 104-110°C.[8]
- Heat for 1 hour.[8]
- Remove the capsule from the oven, replace the cover, and cool to room temperature in a desiccator.
- Weigh the capsule and its contents.
- The loss in weight represents the moisture content.

Calculation: Moisture (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] × 100

Protocol for Volatile Matter (Based on ASTM D3175)[14] [15]

Objective: To determine the percentage of gaseous products (exclusive of moisture) released when **lignite** is heated under specific conditions.[11][12]

Apparatus:

- Muffle furnace capable of reaching and maintaining a temperature of 950 ± 20°C.

- Platinum or nickel-chromium crucibles with close-fitting lids.[13]
- Crucible stand.
- Analytical balance.

Procedure:

- Weigh approximately 1 g of the analysis sample into a pre-weighed crucible.
- Place the crucible with its lid on a stand and insert it into the muffle furnace, preheated to 950°C.
- Heat for exactly 7 minutes.[14]
- Remove the crucible, cool it on a cold slab, and then transfer to a desiccator to cool to room temperature.
- Weigh the crucible and its contents.
- The loss in weight, corrected for the moisture content determined separately, is the volatile matter.

Calculation: Volatile Matter (%) = $\{[(\text{Weight loss on heating}) / (\text{Initial Sample Weight})] \times 100\} - \text{Moisture} (\%)$ [14]

Protocol for Ash Content (Based on ASTM D3174)[18] [19]

Objective: To determine the inorganic residue remaining after the complete combustion of lignite.[15]

Apparatus:

- Muffle furnace capable of reaching and maintaining a temperature of $750 \pm 15^\circ\text{C}$ (for coal) with good air circulation.[16]
- Porcelain crucibles.

- Analytical balance.

Procedure:

- Weigh approximately 1 g of the analysis sample into a pre-weighed porcelain crucible.
- Place the crucible in a cold muffle furnace.
- Heat the furnace gradually to 750°C.
- Maintain this temperature until the sample is completely burned and a constant weight is achieved.
- Remove the crucible, cool in a desiccator, and weigh.
- The weight of the remaining residue is the ash content.

Calculation: Ash (%) = (Weight of Residue / Initial Weight of Sample) × 100

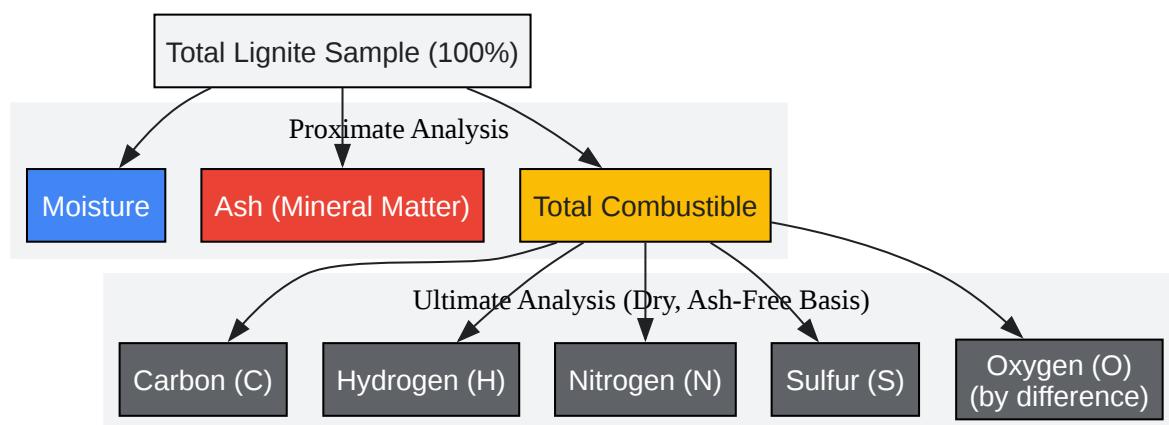
Fixed Carbon

Objective: To calculate the percentage of fixed carbon. Fixed carbon is the combustible residue remaining after the volatile matter is driven off. It is determined by difference.

Calculation: Fixed Carbon (%) = 100 - (Moisture (%) + Volatile Matter (%) + Ash %)[[17](#)]

Data Presentation: Typical Proximate Analysis of Lignite

Parameter	Typical Range (as-received basis)
Moisture	30 - 60%
Ash	5 - 20%
Volatile Matter	25 - 35%
Fixed Carbon	25 - 35%


Note: Values can vary significantly based on the lignite's origin.

Ultimate (Elemental) Analysis

Ultimate analysis determines the elemental composition of the organic portion of the **lignite**. It provides the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O).^{[18][19]}

Logical Relationship of Lignite Components

This diagram shows how the components determined by proximate and ultimate analyses constitute the total **lignite** sample.

[Click to download full resolution via product page](#)

Caption: Relationship between proximate and ultimate analysis components.

Protocol for Ultimate Analysis (Instrumental Methods, e.g., ASTM D5373)^[24]

Objective: To determine the weight percent of C, H, N, and S in the **lignite** sample. Oxygen is calculated by difference.

Apparatus:

- Elemental Analyzer (for C, H, N).

- Sulfur Analyzer (for S).
- These are specialized instruments that combust the sample under controlled conditions and measure the resulting gases (CO₂, H₂O, N₂, SO₂) using detectors like infrared (IR) or thermal conductivity.[19]

Procedure (General Principle):

- Calibration: Calibrate the instrument using standard reference materials of known elemental composition.
- Sample Analysis:
 - Weigh a small amount (typically a few milligrams) of the analysis sample.
 - The sample is combusted in a high-temperature furnace (e.g., ~950°C for CHN, ~1350°C for S) in an oxygen-rich environment.[19]
 - The combustion gases are passed through various traps to remove interfering substances and then analyzed by the instrument's detectors.
 - The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

Oxygen Calculation: Oxygen is not directly measured but is calculated by subtracting the percentages of C, H, N, S, and ash from 100 on a dry basis.[9] $O\ (\%) = 100 - [C\(\%) + H\(\%) + N\(\%) + S\(\%) + Ash\(\%)]$ (all on a dry basis)

Data Presentation: Typical Ultimate Analysis of Lignite

Element	Typical Range (dry, ash-free basis)
Carbon (C)	60 - 75%
Hydrogen (H)	5 - 7%
Nitrogen (N)	0.5 - 2.0%
Sulfur (S)	0.5 - 3.0%
Oxygen (O)	15 - 30%

Calorific Value Determination

The calorific value is the energy released as heat when a substance undergoes complete combustion with oxygen. It is a critical parameter for evaluating **lignite** as a fuel source.

Protocol for Gross Calorific Value (Based on ASTM D5865)[25][26]

Objective: To determine the gross calorific value (or higher heating value, HHV) of **lignite** using a bomb calorimeter.[20]

Apparatus:

- Isoperibol or adiabatic bomb calorimeter.[20]
- Oxygen bomb.
- Crucible (stainless steel or platinum).
- Fuse wire.
- Analytical balance.
- Temperature measuring device (e.g., thermometer, thermistor) with high resolution (e.g., 0.001°C).

Procedure:

- Weigh approximately 1 g of the analysis sample into a crucible.
- Attach a fuse wire to the electrodes of the bomb, ensuring it is in contact with the sample.
- Add a small amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.
- Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.
- Place the bomb in the calorimeter bucket containing a known mass of water.
- Operate the calorimeter according to the manufacturer's instructions. This involves allowing the system to reach thermal equilibrium, firing the bomb, and recording the temperature rise of the water.
- The temperature rise, corrected for heat exchange and the heat released by the fuse wire and acid formation, is used to calculate the calorific value.

Calculation: The gross calorific value (Q_v) is calculated using the formula: $Q_v \text{ (gross)} = [(T \times E) - e_1 - e_2 - e_3] / m$ Where:

- T = Net corrected temperature rise.
- E = Energy equivalent of the calorimeter.
- e_1, e_2, e_3 = Corrections for heat of formation of acids (nitric and sulfuric) and fuse wire combustion.
- m = Mass of the sample.

Data Presentation: Typical Calorific Value of Lignite

Parameter	Typical Range (as-received basis)	Unit
Gross Calorific Value	10 - 17	MJ/kg
4,300 - 7,300	Btu/lb	

Special Analysis: Humic and Fulvic Acid Extraction

For professionals in drug development and related fields, the analysis of bioactive components like humic and fulvic acids is of particular interest.[\[1\]](#)[\[21\]](#) These substances are extracted from **lignite** using alkaline solutions.[\[22\]](#)

Protocol for Humic Acid Extraction (General Method)[\[29\]](#)

Objective: To extract humic acids (HA) from **lignite**.

Apparatus:

- Beakers and flasks.
- Stirrer/shaker.
- Centrifuge.
- pH meter.
- Filtration apparatus.
- Drying oven or freeze-dryer.

Reagents:

- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 - 0.5 M).[\[22\]](#)
- Hydrochloric acid (HCl) solution (for precipitation).

Procedure:

- Mix the **lignite** sample with the alkaline solution (e.g., KOH) at a specific solid-to-liquid ratio.
- Stir the mixture at room or elevated temperature for several hours to dissolve the humic substances.
- Separate the liquid extract from the solid residue (humin) by centrifugation or filtration.

- Acidify the liquid extract with HCl to a pH of ~1-2 to precipitate the humic acids.
- Allow the precipitate to settle, then separate it by centrifugation. The supernatant contains the fulvic acids.
- Wash the humic acid precipitate with distilled water to remove impurities.
- Dry the purified humic acid sample. The yield can be determined gravimetrically.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lignite Fulvic Acids: Analysis by Dynamic Light Scattering | Semantic Scholar [semanticscholar.org]
- 2. Lignite Fulvic Acids: Analysis by Dynamic Light Scattering: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. usea.org [usea.org]
- 5. metalco.cz [metalco.cz]
- 6. retsch.com [retsch.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. kelid1.ir [kelid1.ir]
- 9. eeer.org [eeer.org]
- 10. scribd.com [scribd.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. scribd.com [scribd.com]
- 14. labfriendcoredataprod.blob.core.windows.net
[labfriendcoredataprod.blob.core.windows.net]

- 15. standards.iteh.ai [standards.iteh.ai]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. Ultimate Analysis of Coal | PPTX [slideshare.net]
- 19. Ultimate analysis, Coal Analysis, Kentucky Geological Survey, University of Kentucky [uky.edu]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. Extraction of Humic Acid from Lignite by KOH-Hydrothermal Method | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Lignite Sample Preparation and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179625#protocols-for-lignite-sample-preparation-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com